Inostamycin
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Overview
Description
Inostamycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Inhibition of Cancer Cell Invasion and Metastasis
Inostamycin has been shown to suppress the invasion ability of cancer cells, particularly in the HSC-4 tongue carcinoma cell line. This effect is attributed to its role as an inhibitor of cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase, leading to reduced productions of matrix metalloproteinases (MMP-2 and MMP-9) and diminished cell motility, which are crucial for cancer invasion and metastasis (Baba et al., 2004).
Cytostatic Effects on Cancer Cells
Research indicates that inostamycin exerts cytostatic effects on oral squamous cell carcinoma (SCC) cell lines, leading to G1-phase cell cycle arrest. This effect is accompanied by decreased cyclin D1 mRNA and protein expression and reduced phosphorylated retinoblastoma susceptibility gene product levels. The cytostatic nature of inostamycin suggests its potential utility in tumor dormant cytostatic therapy for oral SCC (Baba et al., 2001).
Modulation of Drug Resistance in Cancer Cells
Inostamycin has been identified to reverse multidrug resistance in KB cells, a feature attributed to its ability to increase the accumulation of chemotherapeutic agents like vinblastine in resistant cells. This action is due to inostamycin's interference with the efflux mechanisms typically employed by resistant cancer cells to expel therapeutic drugs, thereby enhancing drug retention and efficacy (Kawada & Umezawa, 1991).
Anti-angiogenic Properties
Inostamycin has demonstrated significant anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). It achieves this through the inhibition of key signaling pathways involved in angiogenesis, such as the ERK-cyclin D1 and p38 pathways, suggesting its potential as an anti-angiogenic agent in cancer therapy (Baba et al., 2005).
properties
Product Name |
Inostamycin |
---|---|
Molecular Formula |
C38H68O11 |
Molecular Weight |
700.9 g/mol |
IUPAC Name |
2-[(3S)-5-ethyl-6-[(2S,3S)-6-[(2S,3S)-5-[(5R)-5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21?,22?,23-,24-,25?,26?,27?,28?,29+,31?,32-,33?,35?,36+,37?,38?/m0/s1 |
InChI Key |
NZJHONRWXITMMC-RBLAFODUSA-N |
Isomeric SMILES |
CCCC([C@]1(CC(C(O1)(C2(C[C@@H]([C@H](O2)C(CC)C(=O)C(C)[C@H]([C@H](C)C3C(C([C@@H](C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
Canonical SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
synonyms |
inostamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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